An In-Depth Technical Guide to Direct Orange 26: Chemical Structure, Properties, and Experimental Analysis
An In-Depth Technical Guide to Direct Orange 26: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 26, also known by its Colour Index name C.I. 29150, is a synthetic diazo dye that has found applications in various industries, including textiles and paper.[1][2][3] Its chemical structure, characterized by two azo groups (–N=N–), is responsible for its distinct orange hue. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to Direct Orange 26. Furthermore, it delves into the dye's interaction with metal ions and the subsequent generation of reactive oxygen species (ROS), a topic of increasing interest in toxicological and biomedical research.
Chemical Structure and Identification
Direct Orange 26 is a sodium salt of a complex aromatic sulfonic acid. Its molecular structure is centered around a urea (B33335) bridge connecting two substituted naphthalene (B1677914) rings, each of which is coupled with a phenylazo group.
Molecular Formula: C₃₃H₂₂N₆Na₂O₉S₂[2]
Molecular Weight: 756.67 g/mol [2]
CAS Number: 3626-36-6[2]
IUPAC Name: disodium;4-hydroxy-7-[[5-hydroxy-6-(phenyldiazenyl)-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-(phenyldiazenyl)naphthalene-2-sulfonate
Synonyms: C.I. Direct Orange 26, Direct Orange S, Direct Golden Yellow S, Direct Orange BS, Direct Scarlet 2G[1]
Physicochemical and Spectroscopic Properties
Direct Orange 26 is a red-brown powder with characteristic solubility and spectral properties.[1][3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Physical State | Red-brown powder | [1][3] |
| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [2] |
| Molecular Weight | 756.67 g/mol | [2] |
| CAS Number | 3626-36-6 | [2] |
| UV-Vis Absorption Maximum (λmax) | 494 nm (in water) | |
| Solubility in Water | 10 g/L (at 80 °C) | [1][2] |
| Solubility in Alcohol | Soluble (yields a golden orange solution) | [1][2] |
| Melting Point | Decomposes upon heating | [4] |
Experimental Protocols
Synthesis of Direct Orange 26
The synthesis of Direct Orange 26 is a two-step process involving the diazotization of aniline (B41778) followed by the coupling of the resulting diazonium salt with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[2] The following is a representative laboratory-scale protocol adapted from established methods for azo dye synthesis.[5][6][7][8][9]
Materials:
-
Aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (Scarlet Acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
Step 1: Diazotization of Aniline
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring for an additional 15-20 minutes to ensure the completion of the diazotization reaction, forming the benzenediazonium (B1195382) chloride solution.
Step 2: Coupling Reaction
-
In a separate, larger beaker, dissolve a molar equivalent of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an aqueous solution of sodium carbonate to form a solution of the coupling component.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the solution of the coupling component with vigorous stirring.
-
Adjust the pH of the reaction mixture to alkaline (pH 8-9) by the slow addition of a sodium hydroxide solution to facilitate the coupling reaction.
-
A colored precipitate of Direct Orange 26 will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
-
Isolate the Direct Orange 26 precipitate by filtration, wash it with a cold brine solution, and then with cold water to remove any unreacted starting materials and salts.
-
Dry the product in a vacuum oven at a low temperature.
Investigation of Direct Orange 26 Interaction with Copper Ions and ROS Production
Direct Orange 26 has been reported to interact with metal ions, including copper (Cu²⁺), leading to the generation of reactive oxygen species (ROS).[10] This interaction can be investigated using spectrophotometric and fluorescence-based assays.
Materials:
-
Direct Orange 26
-
Copper(II) sulfate (B86663) (CuSO₄) or other copper salts
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probes
-
Spectrophotometer
-
Fluorometer
Procedure:
Part 1: Spectrophotometric Analysis of Copper Ion Interaction
-
Prepare stock solutions of Direct Orange 26 and copper sulfate in the desired buffer.
-
In a series of cuvettes, add a fixed concentration of Direct Orange 26.
-
To each cuvette, add increasing concentrations of the copper sulfate solution.
-
Incubate the mixtures for a defined period at a constant temperature.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Analyze the spectral changes, such as shifts in the absorption maximum or changes in absorbance, to characterize the binding interaction between Direct Orange 26 and copper ions.[11][12][13][14]
Part 2: Quantification of Reactive Oxygen Species (ROS) Production
-
Prepare a working solution of the ROS-sensitive probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
In a multi-well plate, add the buffer, the ROS probe, and the desired concentrations of Direct Orange 26 and copper sulfate.
-
Include appropriate controls: buffer only, Direct Orange 26 only, and copper sulfate only.
-
Incubate the plate at a constant temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
An increase in fluorescence intensity in the presence of both Direct Orange 26 and copper ions, compared to the controls, indicates the generation of ROS.[15][16][17][18][19]
Signaling Pathway: Copper-Mediated ROS Generation by Direct Orange 26
The interaction of Direct Orange 26 with copper ions can initiate a cascade of events leading to oxidative stress. This process is of significant interest in toxicology, as it can induce cellular damage. The proposed mechanism involves the formation of a Direct Orange 26-Copper complex, which then catalyzes the production of ROS.[10]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and relevant experimental methodologies for Direct Orange 26. The provided protocols for synthesis and for the investigation of its interaction with copper ions and subsequent ROS generation offer a solid foundation for researchers in chemistry, toxicology, and drug development. The visualization of the experimental workflow and the proposed signaling pathway aims to facilitate a clearer understanding of the processes involved. Further research into the precise mechanisms of its biological interactions and potential applications or toxicological implications is warranted.
References
- 1. Direct Orange 26 - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct Orange 26|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. scribd.com [scribd.com]
- 10. Direct Orange 26, Technical grade Dye content | 3626-36-6 | FD41048 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical and Kinetic Investigation of Azo dye Arsenazo(III) as Copper(II) Derivative by Using Spectroscopic Methods - research journal [gyanvihar.org]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Reactive oxygen species production by catechol stabilized copper nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reactive oxygen species generation is likely a driver of copper based nanomaterial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
